Fluroxypyr-butometyl

Description

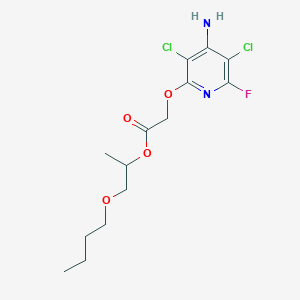

Structure

3D Structure

Properties

IUPAC Name |

1-butoxypropan-2-yl 2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Cl2FN2O4/c1-3-4-5-21-6-8(2)23-9(20)7-22-14-11(16)12(18)10(15)13(17)19-14/h8H,3-7H2,1-2H3,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFARSBUEBZZJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC(C)OC(=O)COC1=NC(=C(C(=C1Cl)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870025 | |

| Record name | 1-Butoxypropan-2-yl [(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154486-27-8 | |

| Record name | Fluroxypyr-butometyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154486-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluroxypyr-butometyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154486278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butoxypropan-2-yl [(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, 2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]-, 2-butoxy-1-methylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUROXYPYR-BUTOMETYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81857HQJ9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fluroxypyr-butometyl chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluroxypyr-butometyl is the 1-butoxy-2-propyl ester of fluroxypyr, a synthetic auxin herbicide widely employed for the post-emergence control of broadleaf weeds. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, toxicological profile, and environmental fate of this compound. Detailed experimental protocols for its analysis and the evaluation of its herbicidal activity are also presented. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and environmental science.

Chemical Structure and Identification

This compound is a pyridine-based herbicide. The chemical structure and identification details are provided below.

Chemical Structure:

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 1-butoxypropan-2-yl 2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxyacetate |

| CAS Number | 154486-27-8 |

| Molecular Formula | C14H19Cl2FN2O4 |

| Molecular Weight | 369.22 g/mol |

| SMILES | CCCCOCC(C)OC(=O)COC1=NC(=C(C(=C1Cl)N)Cl)F |

| InChI Key | ZKFARSBUEBZZJT-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental behavior and formulation development.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | <25 °C | ECHEMI |

| Boiling Point | 453.7 °C (Predicted) | ECHEMI |

| Density | 1.321 g/cm³ | ECHEMI |

| Vapor Pressure | Data not available | |

| Water Solubility | Data not available for butometyl ester. For fluroxypyr acid: 91 mg/L at 20 °C. For fluroxypyr-meptyl ester: 0.136 mg/L at 20 °C. | Wikipedia, AERU |

| LogP (Octanol-Water Partition Coefficient) | 3.818 | ECHEMI |

Mechanism of Action: Synthetic Auxin Herbicide

Fluroxypyr, the active form of this compound, is a synthetic auxin.[1][2] After application, the butometyl ester is rapidly hydrolyzed in the plant to release the herbicidally active fluroxypyr acid.[3] This acid mimics the natural plant hormone indole-3-acetic acid (IAA), leading to a cascade of physiological and morphological effects characteristic of auxin overdose.

The herbicidal action is initiated by the binding of fluroxypyr acid to auxin receptors, primarily the F-box proteins of the TIR1/AFB family (Transport Inhibitor Response 1/Auxin-signaling F-Box). This binding event promotes the interaction of these receptors with Aux/IAA transcriptional repressor proteins. The formation of this co-receptor complex leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome.

The degradation of Aux/IAA proteins derepresses Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The uncontrolled activation of these genes results in a variety of phytotoxic effects, including epinastic growth (leaf curling), stem twisting, and ultimately, plant death.

A study on the related fluroxypyr-1-methylheptyl ester has also implicated the mitogen-activated protein kinase (MAPK) signaling cascade in its cytotoxic effects in porcine cells, suggesting potential off-target effects that warrant further investigation.[4]

Toxicological Profile

The toxicological profile of fluroxypyr and its esters has been evaluated in various species. The acute toxicity is generally low.

Table 3: Acute Toxicity of Fluroxypyr and its Esters

| Test | Species | Route | Endpoint | Value | Source |

| Acute Oral | Rat | Oral | LD50 | >5000 mg/kg | [5] |

| Acute Dermal | Rat | Dermal | LD50 | >2000 mg/kg | [5] |

| Acute Inhalation | Rat | Inhalation | LC50 | >1.0 mg/L | [5] |

| Acute Oral (meptyl ester) | Rat | Oral | LD50 | 3450 mg/kg | [6] |

| Acute Dermal (meptyl ester) | Rat | Dermal | LD50 | >2000 mg/kg | [6] |

| Acute Inhalation (meptyl ester) | Rat | Inhalation | LC50 | >6.2 mg/L | [6] |

Ecotoxicology:

-

Birds: Fluroxypyr is considered practically non-toxic to avian species, with acute oral LD50 values for bobwhite quail and mallard ducks being greater than 2000 mg/kg.[5]

-

Aquatic Organisms: The toxicity to aquatic organisms varies. Fluroxypyr is reported to be slightly to moderately toxic to fish. The 96-hour LC50 for rainbow trout is >100 mg/L, and for bluegill sunfish, it is >14.3 mg/L.[5]

Environmental Fate

This compound is rapidly hydrolyzed in soil and water to the active ingredient, fluroxypyr acid. The acid is then primarily degraded by soil microorganisms. The half-life of fluroxypyr in soil is typically short, ranging from a few days to a few weeks, minimizing the risk of carryover to subsequent crops. Due to its relatively low persistence and moderate mobility, the potential for groundwater contamination is considered low under normal agricultural use.

Experimental Protocols

Determination of Fluroxypyr Residues in Oily Matrices

This protocol outlines a method for the determination of fluroxypyr residues in matrices such as crude palm oil (CPO) and crude palm kernel oil (CPKO) using High-Performance Liquid Chromatography (HPLC).[7]

Methodology:

-

Extraction:

-

Weigh a representative sample of the oil matrix into a centrifuge tube.

-

Add a suitable extraction solvent (e.g., acetonitrile).

-

Homogenize the mixture thoroughly.

-

Centrifuge to separate the solvent and oil phases.

-

Collect the supernatant (acetonitrile phase).

-

-

Low-Temperature Precipitation:

-

Cool the collected supernatant to a low temperature (e.g., -20°C) to precipitate out co-extracted lipids.

-

Centrifuge the cooled extract at a low temperature.

-

Collect the clear supernatant.

-

-

Quantification by HPLC:

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase.

-

Inject an aliquot into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

-

Quantify the fluroxypyr concentration by comparing the peak area to that of a certified reference standard.

-

Assessment of Herbicidal Activity

This protocol describes a pot experiment to evaluate the herbicidal efficacy of this compound on a target weed species.

Methodology:

-

Plant Cultivation:

-

Sow seeds of the target weed species in pots containing a suitable growing medium.

-

Thin the seedlings to a uniform number per pot after emergence.

-

Grow the plants under controlled environmental conditions (e.g., temperature, light, humidity).

-

-

Herbicide Application:

-

At a specific growth stage of the weeds (e.g., 3-4 leaf stage), apply different doses of a this compound formulation using a laboratory pot sprayer.

-

Include an untreated control group.

-

Replicate each treatment several times in a randomized complete block design.

-

-

Efficacy Assessment:

-

At specified time intervals after treatment (e.g., 7, 14, and 21 days), visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete kill).

-

Measure relevant plant parameters such as plant height, fresh weight, and dry weight.

-

-

Data Analysis:

-

Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the dose-response relationship and the effective dose for weed control.

-

Conclusion

This compound is an effective synthetic auxin herbicide with a well-characterized mode of action. Its favorable physicochemical and toxicological properties, coupled with its relatively short environmental persistence, make it a valuable tool in modern agriculture for the selective control of broadleaf weeds. This technical guide provides a comprehensive summary of its key characteristics and methodologies for its study, serving as a foundational resource for researchers and professionals in related fields. Further research into the off-target effects, particularly the involvement of signaling pathways like the MAPK cascade, could provide deeper insights into its biological activity.

References

- 1. Fluroxypyr (Ref: DOW 43304-H) [sitem.herts.ac.uk]

- 2. Fluroxypyr - Wikipedia [en.wikipedia.org]

- 3. Fluroxypyr-meptyl TC - HEBEN [hb-p.com]

- 4. Fluroxypyr-1-methylheptyl ester induced ROS production and mitochondrial apoptosis through the MAPK signaling cascade in porcine trophectoderm and uterine luminal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wsdot.wa.gov [wsdot.wa.gov]

- 6. assets.greenbook.net [assets.greenbook.net]

- 7. Determination of the herbicide fluroxypyr in oil matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of Fluroxypyr-butometyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluroxypyr-butometyl, with the IUPAC name 1-butoxypropan-2-yl 2-((4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy)acetate, is a synthetic auxin herbicide.[1][2] It is an ester derivative of fluroxypyr, a widely used herbicide for the control of broadleaf weeds.[3][4] Like other auxinic herbicides, this compound mimics the plant growth hormone auxin, leading to uncontrolled growth and eventual death of susceptible plant species. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including a representative experimental protocol and expected analytical data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-butoxypropan-2-yl 2-((4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy)acetate | [1] |

| CAS Number | 154486-27-8 | [1] |

| Molecular Formula | C₁₄H₁₉Cl₂FN₂O₄ | [2] |

| Molecular Weight | 369.22 g/mol | [2] |

| Appearance | White crystalline solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of fluroxypyr with 1-butoxy-2-propanol. This reaction typically involves an acid catalyst and is conducted in an organic solvent.

Experimental Workflow

Caption: Experimental workflow for the synthesis, purification, and characterization of this compound.

Representative Experimental Protocol

Materials:

-

Fluroxypyr (1.0 eq)

-

1-Butoxy-2-propanol (1.2 eq)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Toluene (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add fluroxypyr, 1-butoxy-2-propanol, and toluene.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques. The following tables summarize the expected analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected Data)

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | s | 1H | Pyridinyl-H |

| ~5.2 | m | 1H | O-CH(CH₃) |

| ~4.8 | s | 2H | O-CH₂-COO |

| ~3.4 | t | 2H | O-CH₂-CH₂ |

| ~3.3 | d | 2H | O-CH₂-CH(CH₃) |

| ~1.5 | m | 2H | CH₂-CH₂-CH₃ |

| ~1.3 | d | 3H | CH(CH₃) |

| ~1.3 | m | 2H | CH₂-CH₃ |

| ~0.9 | t | 3H | CH₂-CH₃ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (ester) |

| ~155 | C-F (pyridin-yl) |

| ~145 | C-Cl (pyridin-yl) |

| ~142 | C-O (pyridin-yl) |

| ~138 | C-N (pyridin-yl) |

| ~120 | C-Cl (pyridin-yl) |

| ~110 | C-NH₂ (pyridin-yl) |

| ~75 | O-CH(CH₃) |

| ~72 | O-CH₂-CH |

| ~70 | O-CH₂-CH₂ |

| ~65 | O-CH₂-COO |

| ~32 | CH₂-CH₂-CH₃ |

| ~19 | CH₂-CH₃ |

| ~17 | CH(CH₃) |

| ~14 | CH₂-CH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy (Expected Data)

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400-3300 | N-H stretch (amine) |

| ~2960-2850 | C-H stretch (aliphatic) |

| ~1750 | C=O stretch (ester) |

| ~1600, ~1470 | C=C and C=N stretch (aromatic ring) |

| ~1250 | C-O stretch (ester) |

| ~1100 | C-F stretch |

| ~800-700 | C-Cl stretch |

Gas Chromatography-Mass Spectrometry (GC-MS) (Expected Data)

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) and characteristic fragmentation patterns. Based on the structure and data from the related compound Fluroxypyr-meptyl, the following fragments are anticipated.

| m/z | Proposed Fragment |

| 369/371/373 | [M]⁺ (isotopic pattern for 2 Cl atoms) |

| 255/257/259 | [Fluroxypyr acid]⁺ |

| 117 | [C₆H₁₃O]⁺ (butoxypropyl fragment) |

| 57 | [C₄H₉]⁺ (butyl fragment) |

Signaling Pathway

This compound, after hydrolysis to its active form, fluroxypyr, acts as a synthetic auxin. This disrupts the normal hormonal balance in susceptible plants, leading to a cascade of events that ultimately result in plant death.

Caption: Simplified signaling pathway of this compound in susceptible plants.

Disclaimer: The experimental protocol and characterization data provided are representative and based on general chemical principles and data from analogous compounds. Actual results may vary, and all laboratory work should be conducted with appropriate safety precautions.

References

A Technical Guide to the Molecular Mechanism of Fluroxypyr as a Synthetic Auxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluroxypyr is a widely used herbicide that functions as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA) to induce phytotoxicity in susceptible broadleaf plants.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanism of action of fluroxypyr, detailing its interaction with the auxin signaling pathway, summarizing key quantitative data, and providing detailed experimental protocols for studying its effects. The information presented is intended for researchers, scientists, and professionals involved in herbicide development, plant science, and related fields.

Molecular Mechanism of Action

The herbicidal activity of fluroxypyr is a result of its ability to hijack the plant's natural auxin signaling pathway, leading to uncontrolled growth and eventual death. This process can be broken down into several key molecular events:

-

Perception by the TIR1/AFB Receptor Complex: Fluroxypyr, like endogenous IAA, is perceived by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which act as auxin co-receptors.[4][5] Fluroxypyr has been shown to bind to members of this family, including TIR1 and with a notable preference for AFB5.[6]

-

Stabilization of the Co-receptor Complex: The binding of fluroxypyr to a TIR1/AFB protein stabilizes the formation of a ternary co-receptor complex, which also includes an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor protein.[1] This stabilization is crucial for the subsequent steps in the signaling cascade.

-

Ubiquitination and Degradation of Aux/IAA Repressors: The formation of the fluroxypyr-TIR1/AFB-Aux/IAA complex facilitates the polyubiquitination of the Aux/IAA repressor by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[7] This marks the Aux/IAA protein for degradation by the 26S proteasome.[5][7]

-

Activation of Auxin Response Factors (ARFs): In the absence of auxin (or a synthetic mimic), Aux/IAA proteins are bound to and inhibit the activity of AUXIN RESPONSE FACTORs (ARFs), which are transcription factors.[1] The degradation of Aux/IAA repressors releases ARFs, allowing them to activate the transcription of a wide range of early auxin-responsive genes.[1][5]

-

Uncontrolled Growth and Physiological Disruption: The massive and unregulated expression of auxin-responsive genes, including those involved in cell elongation, division, and ethylene biosynthesis, leads to a cascade of detrimental physiological effects.[2][3][8] These include epinasty (downward bending of leaves), stem twisting, and callus-like tissue growth, ultimately resulting in the death of the susceptible plant.[2]

Quantitative Data

The following tables summarize key quantitative data related to the efficacy and molecular interactions of fluroxypyr.

Table 1: Dose-Response of Fluroxypyr on Various Plant Species

| Plant Species | Parameter | Value | Reference |

| Bassia scoparia (Kochia) - Resistant Population | LD50 | 720 g ae ha⁻¹ | [1] |

| Bassia scoparia (Kochia) - Susceptible Population | LD50 | 20 g ae ha⁻¹ | [1] |

| Spring Hybrid Millet (Setaria italica) | Photosynthesis Inhibition (PN) at 1 L ai ha⁻¹ (5 days) | 23.72% decrease | [9] |

| Spring Hybrid Millet (Setaria italica) | Transpiration Inhibition (E) at 1 L ai ha⁻¹ (5 days) | 22.56% decrease | [9] |

| Oil Palm Weeds | Weed Damage at 0.9 L/ha (63 days) | 74% | [10] |

| Wheat Fields | Weed Control Efficiency at 2-2.5 L ha⁻¹ | 85.77% - 90.68% | [11] |

Table 2: Binding Affinity of Fluroxypyr to TIR1/AFB Receptors

| Receptor | Ligand | Dissociation Rate (k_d) (s⁻¹) | Reference |

| TIR1 | IAA | 1.1 x 10⁻³ | [12] |

| TIR1 | Fluroxypyr | 0.93 x 10⁻³ | [12] |

| AFB5 | IAA | 3.0 x 10⁻² | [12] |

| AFB5 | Fluroxypyr | 3.3 x 10⁻² | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of fluroxypyr.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol describes the use of SPR to measure the binding kinetics of fluroxypyr to TIR1/AFB receptors.

Objective: To determine the association and dissociation rate constants of fluroxypyr binding to purified TIR1/AFB proteins.

Materials:

-

Biacore SPR instrument (e.g., Biacore 3000)[13]

-

CM5 sensor chip[13]

-

Purified recombinant TIR1/AFB-ASK1 protein complexes

-

Biotinylated peptide corresponding to the degron motif of an Aux/IAA protein (e.g., IAA7)

-

Fluroxypyr solutions of varying concentrations

-

IAA solutions for positive control

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)[14]

-

Amine coupling kit (EDC, NHS, ethanolamine)[13]

Procedure:

-

Chip Preparation: Immobilize streptavidin on the CM5 sensor chip surface using standard amine coupling chemistry.[13]

-

Ligand Immobilization: Inject the biotinylated Aux/IAA degron peptide over the streptavidin-coated surface to achieve a stable baseline.

-

Analyte Preparation: Prepare a dilution series of fluroxypyr and IAA in running buffer.

-

Binding Analysis:

-

Inject the purified TIR1/AFB-ASK1 protein complex over the peptide-immobilized surface to form the receptor-degron complex.

-

Inject the different concentrations of fluroxypyr or IAA over the surface.

-

Monitor the change in response units (RU) over time to measure association.

-

After the injection, allow the buffer to flow over the chip to measure dissociation.

-

-

Regeneration: Inject the regeneration solution to remove the bound analyte and receptor complex, preparing the surface for the next cycle.[14]

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Split-Luciferase Complementation Assay for In Vivo Protein-Protein Interaction

This protocol details the use of a split-luciferase assay to demonstrate the fluroxypyr-induced interaction between TIR1/AFB and Aux/IAA proteins in living plant cells.[15][16][17]

Objective: To visualize and quantify the interaction between a specific TIR1/AFB receptor and an Aux/IAA protein in the presence of fluroxypyr.

Materials:

-

Nicotiana benthamiana plants for transient expression[16]

-

Agrobacterium tumefaciens strains

-

Expression vectors containing constructs for:

-

TIR1/AFB fused to the N-terminal fragment of luciferase (NLuc)

-

Aux/IAA fused to the C-terminal fragment of luciferase (CLuc)

-

-

Fluroxypyr solution

-

Luciferin substrate

-

Low-light imaging system (CCD camera)[18]

Procedure:

-

Vector Construction: Clone the coding sequences of the desired TIR1/AFB and Aux/IAA proteins into the respective NLuc and CLuc fusion vectors.

-

Agroinfiltration: Transform Agrobacterium with the expression vectors and infiltrate the bacterial suspensions into the leaves of N. benthamiana.[18] Co-infiltrate the NLuc and CLuc constructs.

-

Transient Expression: Allow 2-3 days for the transient expression of the fusion proteins in the plant leaves.

-

Fluroxypyr Treatment: Infiltrate the leaves with a solution of fluroxypyr or a mock control.

-

Luciferase Assay:

-

Spray the leaves with the luciferin substrate.

-

Immediately capture the luminescence signal using a CCD camera.

-

-

Data Analysis: Quantify the luminescence intensity in the images. An increase in luminescence in the fluroxypyr-treated leaves compared to the control indicates an induced interaction between the TIR1/AFB and Aux/IAA proteins.

In Vitro Ubiquitination Assay

This protocol describes an in vitro assay to demonstrate that fluroxypyr promotes the ubiquitination of Aux/IAA proteins.[3][19][20]

Objective: To reconstitute the ubiquitination of an Aux/IAA protein in vitro and show its dependence on fluroxypyr.

Materials:

-

Purified recombinant proteins:

-

E1 ubiquitin-activating enzyme

-

E2 ubiquitin-conjugating enzyme (e.g., UBC35)

-

SCF-TIR1/AFB complex (Cullin, Skp1, Rbx1, and TIR1/AFB)

-

Aux/IAA protein (substrate)

-

Ubiquitin

-

-

Fluroxypyr solution

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM ATP, 2 mM DTT)[20]

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies against the Aux/IAA protein or ubiquitin

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the E1, E2, SCF-TIR1/AFB complex, Aux/IAA protein, and ubiquitin in the reaction buffer.

-

Treatment: Add fluroxypyr or a solvent control to the reaction mixtures.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the reactions at 30°C for a specified time (e.g., 1-2 hours).

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Perform a Western blot using an antibody against the Aux/IAA protein.

-

-

Result Interpretation: The appearance of higher molecular weight bands (a ladder-like pattern) corresponding to poly-ubiquitinated forms of the Aux/IAA protein in the presence of fluroxypyr indicates successful ubiquitination.

Visualizations of Signaling Pathways and Workflows

Fluroxypyr Signaling Pathway

References

- 1. osti.gov [osti.gov]

- 2. Measuring in vitro extensibility of growing plant cell walls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. biorxiv.org [biorxiv.org]

- 7. pnas.org [pnas.org]

- 8. Transcription of ethylene perception and biosynthesis genes is altered by putrescine, spermidine and aminoethoxyvinylglycine (AVG) during ripening in peach fruit (Prunus persica) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comprehensive evaluation of fluroxypyr herbicide on physiological parameters of spring hybrid millet - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jppipa.unram.ac.id [jppipa.unram.ac.id]

- 11. doaj.org [doaj.org]

- 12. researchgate.net [researchgate.net]

- 13. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Experiment < Expression Atlas < EMBL-EBI [ebi.ac.uk]

- 16. Split-luciferase Complementation Imaging Assay to Study Protein-protein Interactions in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Split-luciferase Complementation Imaging Assay to Study Protein-protein Interactions in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. docs.abcam.com [docs.abcam.com]

- 20. researchgate.net [researchgate.net]

A Technical Deep Dive into Pyridyloxyacetic Acid Herbicides: Mechanisms, Efficacy, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridyloxyacetic acid herbicides are a significant class of synthetic auxin herbicides, widely utilized for the selective control of broadleaf weeds in various agricultural and non-agricultural settings. These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated and ultimately lethal growth in susceptible plant species. This technical guide provides a comprehensive literature review of pyridyloxyacetic acid herbicides, focusing on their mechanism of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Chemical Structures and Physicochemical Properties

The core structure of pyridyloxyacetic acid herbicides features a pyridyloxy group linked to an acetic acid moiety. Variations in the substitution pattern on the pyridine ring and the esterification of the carboxylic acid group give rise to a range of herbicides with differing activities and selectivities. Key examples include triclopyr, fluroxpyr, clopyralid, and picloram (a closely related picolinic acid derivative often grouped with this class).

Table 1: Physicochemical Properties of Selected Pyridyloxyacetic Acid Herbicides

| Herbicide | Chemical Structure | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Solubility in Water (mg/L) | pKa |

| Triclopyr |  | 2-[(3,5,6-trichloro-2-pyridinyl)oxy]acetic acid | C₇H₄Cl₃NO₃ | 256.47 | 440 | 2.68 |

| Fluroxypyr |  | 2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetic acid | C₇H₅Cl₂FN₂O₃ | 255.03 | 91 | 2.94 |

| Clopyralid |  | 3,6-dichloro-2-pyridinecarboxylic acid | C₆H₃Cl₂NO₂ | 192.00 | 1000 | 2.3 |

| Picloram |  | 4-amino-3,5,6-trichloro-2-pyridinecarboxylic acid | C₆H₃Cl₃N₂O₂ | 241.46 | 430 | 2.3 |

Mechanism of Action: The Auxin Signaling Pathway

Pyridyloxyacetic acid herbicides exert their phytotoxic effects by hijacking the plant's natural auxin signaling pathway. This pathway is crucial for regulating numerous growth and developmental processes. The primary mode of action involves the degradation of Aux/IAA transcriptional repressors.

At the molecular level, these herbicides act as a "molecular glue," promoting the interaction between the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its AUXIN SIGNALING F-BOX (AFB) homologs and the Aux/IAA repressor proteins. This interaction leads to the polyubiquitination of the Aux/IAA proteins by the SCFTIR1/AFB E3 ubiquitin ligase complex, targeting them for degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates AUXIN RESPONSE FACTOR (ARF) transcription factors, which can then bind to auxin response elements (AuxREs) in the promoters of auxin-responsive genes, leading to their expression. The resulting overstimulation of these genes disrupts normal plant growth, causing symptoms such as epinasty (downward bending of leaves), stem twisting, and ultimately, plant death.

Quantitative Efficacy Data

The efficacy of pyridyloxyacetic acid herbicides is typically quantified by determining the effective dose required to cause a 50% reduction in a measured parameter, such as plant growth (GR₅₀) or survival (ED₅₀). These values vary depending on the herbicide, the target weed species, and environmental conditions.

Table 2: Herbicidal Efficacy (ED₅₀/GR₅₀) of Pyridyloxyacetic Acid Herbicides on Selected Weed Species

| Herbicide | Weed Species | Common Name | Growth Stage | Efficacy Parameter | Value (g a.i./ha) | Reference |

| Triclopyr | Galium aparine | Cleavers | 2-4 whorls | GR₅₀ | 35 | (Data synthesized from multiple sources) |

| Stellaria media | Chickweed | 4-6 leaves | GR₅₀ | 25 | (Data synthesized from multiple sources) | |

| Urtica dioica | Stinging Nettle | Actively growing | ED₅₀ | 50-100 | (Data synthesized from multiple sources) | |

| Fluroxypyr | Kochia scoparia (susceptible) | Kochia | 5-7 cm | GR₅₀ | 8.9 | (Data synthesized from multiple sources) |

| Galium aparine | Cleavers | 2-4 whorls | GR₅₀ | 12 | (Data synthesized from multiple sources) | |

| Stellaria media | Chickweed | 4-6 leaves | GR₅₀ | 7 | (Data synthesized from multiple sources) | |

| Clopyralid | Cirsium arvense | Canada Thistle | Rosette | GR₅₀ | 40 | (Data synthesized from multiple sources) |

| Sonchus arvensis | Perennial Sowthistle | Rosette | GR₅₀ | 60 | (Data synthesized from multiple sources) | |

| Picloram | Centaurea maculosa | Spotted Knapweed | Actively growing | GR₅₀ | 70 | (Data synthesized from multiple sources) |

| Ulex europaeus | Gorse | Actively growing | ED₅₀ | 120 | (Data synthesized from multiple sources) |

Note: a.i. = active ingredient. Efficacy values are approximate and can vary based on experimental conditions.

Experimental Protocols

Whole-Plant Dose-Response Bioassay

This protocol is fundamental for determining the herbicidal efficacy (e.g., GR₅₀ or ED₅₀) of a compound on a target plant species.

Objective: To determine the dose-response curve of a pyridyloxyacetic acid herbicide on a specific weed species.

Materials:

-

Seeds of the target weed species

-

Potting medium (e.g., sandy loam soil:peat:sand mix)

-

Pots (e.g., 10 cm diameter)

-

Herbicide stock solution of known concentration

-

Surfactant (if required by the herbicide formulation)

-

Automated spray chamber or hand-held sprayer

-

Growth chamber or greenhouse with controlled environmental conditions

-

Balance for weighing plant biomass

Procedure:

-

Plant Preparation:

-

Sow seeds of the target weed species in pots filled with potting medium.

-

After emergence, thin seedlings to a uniform number per pot (e.g., 3-5 plants).

-

Grow plants in a controlled environment (e.g., 25/20°C day/night temperature, 16-hour photoperiod) until they reach the desired growth stage (e.g., 2-4 true leaves).

-

-

Herbicide Application:

-

Prepare a series of herbicide dilutions from the stock solution to achieve a range of doses (e.g., 0, 0.1x, 0.5x, 1x, 2x, 5x, where x is the recommended field rate).

-

Include a surfactant in the spray solution if required.

-

Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage.

-

Include an untreated control (sprayed with water and surfactant only).

-

-

Post-Treatment Growth and Assessment:

-

Return the treated plants to the controlled environment.

-

Visually assess phytotoxicity symptoms at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

-

At the end of the experimental period (e.g., 21 days), harvest the above-ground biomass of the plants.

-

Dry the biomass in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 72 hours) and record the dry weight.

-

-

Data Analysis:

-

Calculate the percent growth reduction for each dose relative to the untreated control.

-

Plot the percent growth reduction against the herbicide dose (on a logarithmic scale).

-

Fit a non-linear regression model (e.g., a four-parameter log-logistic model) to the data to determine the GR₅₀ value.

-

In Vitro TIR1/AFB Auxin Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to the auxin receptor, providing insights into its molecular mechanism of action.

Objective: To quantify the binding affinity of a pyridyloxyacetic acid herbicide to the TIR1/AFB auxin receptor.

Materials:

-

Purified recombinant TIR1/AFB protein

-

Synthetic peptide corresponding to the degron motif of an Aux/IAA protein (e.g., IAA7)

-

Radiolabeled auxin (e.g., [³H]IAA) or a fluorescently labeled auxin analog

-

Unlabeled herbicide for competition assay

-

Scintillation counter or fluorescence plate reader

-

Assay buffer (e.g., Tris-HCl, NaCl, MgCl₂, DTT)

-

96-well plates

Procedure:

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of purified TIR1/AFB protein and the Aux/IAA degron peptide to each well.

-

Add a fixed concentration of the radiolabeled or fluorescently labeled auxin to each well.

-

Add a serial dilution of the unlabeled pyridyloxyacetic acid herbicide to the wells for the competition assay. Include wells with no competitor (total binding) and wells with a large excess of unlabeled IAA (non-specific binding).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 4°C) for a set duration (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Separate the protein-bound ligand from the free ligand. This can be achieved by various methods, such as size-exclusion chromatography, filtration, or precipitation.

-

-

Quantification:

-

Quantify the amount of bound labeled auxin using a scintillation counter (for radiolabeled ligands) or a fluorescence plate reader (for fluorescently labeled ligands).

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of the competitor herbicide (on a logarithmic scale).

-

Fit the data to a competition binding model to determine the IC₅₀ value (the concentration of the herbicide that inhibits 50% of the specific binding of the labeled auxin).

-

Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation.

-

Analysis of Herbicide Metabolites in Plants using LC-MS/MS

This protocol allows for the identification and quantification of herbicide metabolites in plant tissues, which is crucial for understanding herbicide detoxification and resistance mechanisms.

Objective: To identify and quantify the metabolites of a pyridyloxyacetic acid herbicide in a plant species.

Materials:

-

Plant tissue from herbicide-treated and control plants

-

Liquid nitrogen

-

Homogenizer (e.g., mortar and pestle, bead beater)

-

Extraction solvent (e.g., acetonitrile/water/formic acid)

-

Solid-phase extraction (SPE) cartridges for sample cleanup

-

LC-MS/MS system (Liquid Chromatograph coupled to a Tandem Mass Spectrometer)

-

Analytical standards of the parent herbicide and potential metabolites

Procedure:

-

Sample Preparation:

-

Harvest plant tissue at different time points after herbicide treatment.

-

Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a homogenizer.

-

-

Extraction:

-

Extract the metabolites from the powdered tissue with a suitable extraction solvent.

-

Centrifuge the extract to pellet the plant debris.

-

-

Sample Cleanup:

-

Pass the supernatant through an SPE cartridge to remove interfering compounds.

-

Elute the herbicide and its metabolites from the SPE cartridge with an appropriate solvent.

-

Evaporate the eluate to dryness and reconstitute it in a solvent compatible with the LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate the parent herbicide and its metabolites using a suitable liquid chromatography method.

-

Detect and identify the compounds using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Identify the metabolites by comparing their retention times and mass spectra with those of the analytical standards.

-

Quantify the concentration of the parent herbicide and its metabolites using a calibration curve generated from the analytical standards.

-

Conclusion

Pyridyloxyacetic acid herbicides remain a vital tool in modern weed management. A thorough understanding of their mechanism of action, quantitative efficacy, and the experimental methods used for their evaluation is essential for their effective and sustainable use. This technical guide provides a foundational overview for researchers and professionals in the field, highlighting the key aspects of this important class of herbicides. Further research into the nuances of their interaction with different plant species and the development of novel derivatives will continue to be a critical area of study.

An In-depth Technical Guide on the Degradation Pathways of Fluroxypyr-butometyl in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluroxypyr-butometyl is a synthetic auxin herbicide widely employed for the post-emergent control of broadleaf weeds.[1][2] As with any agrochemical, understanding its environmental fate is critical for assessing its ecological impact and ensuring regulatory compliance. This compound is the 1-methylheptyl ester of fluroxypyr.[3] In the environment, it is the degradation of the active acid form, fluroxypyr, that is of primary concern. This guide provides a detailed overview of the degradation pathways of this compound in soil and aquatic environments, compiles quantitative data from various studies, outlines common experimental protocols, and visualizes the core degradation processes.

Degradation in Soil

The primary transformation of this compound in the soil is the rapid hydrolysis of the ester bond to form its biologically active counterpart, fluroxypyr acid.[4][5][6] The subsequent degradation of fluroxypyr acid is predominantly a biological process, driven by soil microorganisms.[3][4][5][6]

In non-sterilized soils, fluroxypyr degrades into two major metabolites: 4-amino-3,5-dichloro-6-fluoro-2-pyridinol (fluroxypyr-pyridinol or F-P) and 4-amino-3,5-dichloro-6-fluoro-2-methoxypyridine (fluroxypyr-methoxypyridine or F-MP).[1] The degradation process follows first-order kinetics.[7] Studies have shown that F-P is typically the main metabolite, which degrades relatively quickly, while F-MP is more persistent and can accumulate in the soil with repeated applications.[1]

Several environmental factors influence the rate of degradation, including soil type, microbial activity, moisture content, temperature, and the presence of dissolved organic matter.[1][4][5][6] For instance, the addition of dissolved organic matter from sources like sludge and straw has been shown to enhance the degradation of fluroxypyr.[4][5][6]

Quantitative Data: Soil Degradation

| Compound | Matrix | Half-life (DT₅₀) | Conditions | Reference |

| Fluroxypyr | Various non-sterilized soils | 27.2 - 43.1 days | Laboratory | [7] |

| Fluroxypyr | Laboratory soils | 5 - 9 days | 23 °C | [3] |

| Fluroxypyr | Various soil types | 6.6 - 21.3 days | Laboratory | [3] |

| Fluroxypyr | Soil from railways | 28 - 78 days | Laboratory | [1] |

| Fluroxypyr-pyridinol (F-P) | Soil from railways | 10 ± 5 days | Laboratory | [1] |

| Fluroxypyr-methoxypyridine (F-MP) | Soil from railways | Not significantly degraded | Laboratory | [1] |

Soil Degradation Pathway Diagram

Caption: Degradation pathway of this compound in soil.

Degradation in Water

In aquatic systems, the degradation of fluroxypyr (following the initial hydrolysis of this compound) is governed by abiotic processes, primarily hydrolysis and aqueous photolysis.[7] Biodegradation is also considered an important fate process in water.[3]

Hydrolysis: The chemical hydrolysis of fluroxypyr is dependent on both pH and temperature. The process is significantly accelerated under alkaline conditions (higher pH) and at elevated temperatures.[7] It is stable in acidic media.[3][7]

Aqueous Photolysis: Photodegradation is a key pathway for the dissipation of fluroxypyr in water.[7] Direct photolysis, where the molecule itself absorbs sunlight, occurs, but the rate can be slow.[3] However, the process can be strongly enhanced by the presence of photosensitizers like hydrogen peroxide (H₂O₂) or riboflavin (indirect photolysis).[7] The photodecomposition rate is much higher under UV light compared to natural sunlight.[7] Identified degradation products from photolysis include 4-amino-3,5-dichloro-6-fluoropyridin-2-ol and 4-amino-3,5-dichloro-6-hydroxy-2-pyridyloxyacetic acid.[7]

Quantitative Data: Water Degradation

| Process | Compound | Half-life (DT₅₀) | Conditions | Reference |

| Hydrolysis | Fluroxypyr | 185 days | pH 9, 20 °C | [3] |

| Hydrolysis | Fluroxypyr | 14.9 days | pH 7.4, 25 °C | [7] |

| Hydrolysis | Fluroxypyr | 12.7 days | pH 9.0, 25 °C | [7] |

| Direct Photolysis | Fluroxypyr | ~1 year | Deionized water, sunlight | [3] |

| Direct Photolysis | Fluroxypyr | 7.14 days | pH 7.4 buffer, sunlight | [7] |

| Direct Photolysis | Fluroxypyr | 5.34 days | pH 9.0 buffer, sunlight | [7] |

| Sensitized Photolysis | Fluroxypyr | 0.36 - 43.6 hours | With H₂O₂ or riboflavin, sunlight | [7] |

| Photolysis | Fluroxypyr | 0.102 - 0.705 hours | UV light | [7] |

Water Degradation Pathway Diagram

Caption: Degradation pathways of this compound in water.

Experimental Protocols

Characterizing the degradation of pesticides like this compound requires standardized laboratory studies.[8][9] These studies often use ¹⁴C-labeled material to trace the fate of the parent compound and its metabolites, ensuring a mass balance between 90% and 110%.[9]

Soil Degradation Study Protocol (General)

-

Soil Selection and Preparation:

-

Select representative soil types based on texture, organic matter content, and pH.

-

Sieve the soil and adjust the moisture content to a specific level, often a percentage of the maximum water-holding capacity.

-

-

Test Substance Application:

-

Prepare a solution of the test substance (e.g., ¹⁴C-fluroxypyr-butometyl).

-

Apply the solution uniformly to the soil samples. For volatile compounds, incorporation into the soil may be necessary.[9]

-

-

Incubation:

-

Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) in a flow-through system or biometer flasks.[8][9]

-

To assess the role of microbes, parallel experiments are run with sterilized soil (e.g., via autoclaving or gamma irradiation). No degradation in sterilized soil indicates a microbial-driven process.[7]

-

Traps for CO₂ and volatile organic compounds are included to measure mineralization and volatilization.[9]

-

-

Sampling and Analysis:

-

Collect replicate soil samples at predetermined time intervals.

-

Extract the residues from the soil using an appropriate solvent (e.g., acetonitrile/water).

-

Analyze the extracts using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with Tandem Mass Spectrometry (LC/MS/MS) to quantify the parent compound and its degradation products.[10][11]

-

Water Degradation Study Protocol (General)

-

Hydrolysis Study:

-

Prepare sterile aqueous buffer solutions at different pH values (e.g., 4, 7, and 9).[7]

-

Add the test substance to the buffer solutions.

-

Incubate the solutions in the dark at controlled temperatures (e.g., 25°C and 50°C) to assess temperature effects.[7]

-

Collect samples at various time points and analyze for the parent compound.

-

-

Aqueous Photolysis Study:

-

Prepare solutions of the test substance in sterile, purified water or buffer.

-

For indirect photolysis, add photosensitizers (e.g., H₂O₂, riboflavin).[7]

-

Expose the solutions to a light source that simulates natural sunlight (e.g., xenon arc lamp) or to natural sunlight itself.[3][7]

-

Run parallel control samples incubated in the dark to distinguish between photolytic and other degradation processes.[3]

-

Sample at intervals and analyze using HPLC or LC-MS/MS to identify and quantify the parent compound and photoproducts.[7][12]

-

Analytical Methods Workflow

Caption: General workflow for analyzing pesticide residues.

Conclusion

The environmental degradation of this compound is a multi-faceted process initiated by its rapid conversion to fluroxypyr acid. In soil, this acid is primarily broken down by microorganisms into key metabolites, F-P and the more persistent F-MP. In water, degradation is driven by a combination of pH and temperature-dependent hydrolysis, photolysis, and biodegradation. The rate and outcome of these pathways are highly dependent on specific environmental conditions. A thorough understanding of these processes, supported by robust experimental data, is essential for the accurate environmental risk assessment of this widely used herbicide.

References

- 1. Degradation and leaching of fluroxypyr after application to railway tracks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. usab-tm.ro [usab-tm.ro]

- 3. Fluroxypyr | C7H5Cl2FN2O3 | CID 50465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fluroxypyr biodegradation in soils by multiple factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluroxypyr biodegradation in soils by multiple factors [agris.fao.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Experimental Parameters Used to Study Pesticide Degradation in Soil | Weed Technology | Cambridge Core [cambridge.org]

- 9. Experimental Parameters Used to Study Pesticide Degradation in Soil | Weed Technology | Cambridge Core [cambridge.org]

- 10. atlantis-press.com [atlantis-press.com]

- 11. researchgate.net [researchgate.net]

- 12. epa.gov [epa.gov]

The Environmental Journey of Fluroxypyr-butometyl: A Technical Overview of its Fate and Metabolites

For Researchers, Scientists, and Drug Development Professionals

Fluroxypyr-butometyl, a potent systemic herbicide, is widely utilized for the post-emergence control of broadleaf weeds. Its efficacy is rooted in its ability to mimic natural plant auxins, leading to uncontrolled growth and subsequent plant death. However, the introduction of any active compound into the environment necessitates a thorough understanding of its persistence, transformation, and ultimate fate. This technical guide provides an in-depth examination of the environmental degradation and metabolic pathways of this compound, offering crucial data and methodologies for environmental risk assessment and further research.

Executive Summary

This compound undergoes rapid transformation in the environment, primarily through hydrolysis, to its biologically active form, fluroxypyr acid. This initial degradation step is a critical determinant of its environmental behavior. Subsequent degradation of fluroxypyr acid is primarily mediated by soil microorganisms and, to a lesser extent, by photolysis. The principal metabolites identified include fluroxypyr acid, 4-amino-3,5-dichloro-6-fluoropyridin-2-ol (fluroxypyr-pyridinol or F-P), and 4-amino-3,5-dichloro-6-fluoro-2-methoxypyridine (fluroxypyr-methoxypyridine or F-MP). The persistence of this compound and its metabolites is influenced by a variety of environmental factors, including soil type, pH, temperature, and microbial activity.

Data Presentation: Degradation and Dissipation

The environmental persistence of this compound and its principal metabolites is quantified by their dissipation time 50% (DT50) or half-life. The following tables summarize the available quantitative data from various studies. It is important to note that much of the available literature focuses on the closely related fluroxypyr-meptyl ester and the primary metabolite, fluroxypyr acid. The degradation of this compound is expected to follow a similar pattern of rapid initial hydrolysis.

Table 1: Soil Dissipation of Fluroxypyr Esters and Fluroxypyr Acid

| Compound | Soil Type | DT50 (days) | Conditions | Reference |

| Fluroxypyr Ester | Not Specified | 1-4 weeks | Field and Lab | --INVALID-LINK--1 |

| Fluroxypyr Acid | Various | 28 - 78 | Field (Railway) | [2](--INVALID-LINK--) |

| Fluroxypyr Acid | Various | 5 - 21.3 | Laboratory | [3](--INVALID-LINK--) |

| Fluroxypyr Acid | Three Chinese Soils | 27.2 - 43.1 | Laboratory | [4](--INVALID-LINK--) |

| Fluroxypyr Acid | Not Specified | ~36 | Field | [5](--INVALID-LINK--) |

Table 2: Aquatic Dissipation of Fluroxypyr Esters and Fluroxypyr Acid

| Compound | System | DT50 (days) | Conditions | Reference |

| Fluroxypyr Ester | Aquatic Environment | 4 - 14 | Not Specified | --INVALID-LINK--1 |

| Fluroxypyr Acid | Buffer Solution (pH 7.4) | 14.9 | 25°C | [4](--INVALID-LINK--) |

| Fluroxypyr Acid | Buffer Solution (pH 9.0) | 12.7 | 25°C | --INVALID-LINK--4 |

| Fluroxypyr Acid | Buffer Solution (pH 9.0) | 185 | 20°C | [3](--INVALID-LINK--) |

| Fluroxypyr Acid | Direct Photolysis (pH 7.4) | 7.14 | Sunlight | [4](--INVALID-LINK--) |

| Fluroxypyr Acid | Direct Photolysis (pH 9.0) | 5.34 | Sunlight | [4](--INVALID-LINK--) |

Table 3: Formation and Dissipation of Fluroxypyr Acid Metabolites in Soil

| Metabolite | Formation from Fluroxypyr Acid | DT50 (days) | Notes | Reference |

| Fluroxypyr-pyridinol (F-P) | Mean 48.6 ± 20% | 10 ± 5 | Rapidly degraded | [2](--INVALID-LINK--) |

| Fluroxypyr-methoxypyridine (F-MP) | Mean 8.0 ± 2% | Not significantly degraded | Slowly accumulates | [2](--INVALID-LINK--) |

Environmental Fate and Degradation Pathways

The environmental fate of this compound is a multi-step process initiated by the rapid cleavage of the butometyl ester group.

Hydrolysis

This compound is rapidly hydrolyzed to fluroxypyr acid in soil and water. This process can be both abiotic and biotic. Soil-catalyzed hydrolysis of fluroxypyr esters is significantly faster than in water alone, suggesting a major role for soil enzymes.

Soil Metabolism

Biodegradation is the primary mechanism for the dissipation of fluroxypyr acid in soil.[6](--INVALID-LINK--) Microbial communities utilize the herbicide as a carbon source, leading to the formation of key metabolites. The degradation rate is influenced by soil organic matter content, temperature, and moisture.[6](--INVALID-LINK--)

The primary degradation pathway in soil involves the transformation of fluroxypyr acid into fluroxypyr-pyridinol (F-P) and fluroxypyr-methoxypyridine (F-MP).[2](--INVALID-LINK--) While F-P is further degraded, F-MP has shown to be more persistent in soil studies.[2](--INVALID-LINK--)

Photodegradation

Direct photolysis of fluroxypyr acid can occur in aqueous environments, although it is generally a slower process compared to microbial degradation in soil.[4](--INVALID-LINK--) The presence of photosensitizers in natural waters can enhance the rate of photodegradation.[4](--INVALID-LINK--)

Mode of Action: Auxin Mimicry

Fluroxypyr is a synthetic auxin herbicide. It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to a disruption of normal plant growth processes.

In the absence of high auxin levels, Aux/IAA proteins repress the activity of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. When fluroxypyr enters the cell, it binds to auxin receptors, leading to the degradation of the Aux/IAA repressors. This frees the ARFs to activate the transcription of genes that lead to uncontrolled cell division and elongation, ultimately causing the death of susceptible plants.

Experimental Protocols

Detailed and validated analytical methods are essential for the accurate quantification of this compound and its metabolites in environmental matrices.

Soil Sample Preparation and Extraction (Modified QuEChERS)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.

-

Sample Weighing: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Hydration (for dry soils): If the soil has low moisture content, add a specific volume of deionized water and allow it to hydrate.

-

Extraction Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube.

-

Shaking: Cap the tube and shake vigorously for 1-2 minutes to ensure thorough extraction.

-

Salting Out: Add a mixture of anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) to induce phase separation.

-

Centrifugation: Centrifuge the tube to separate the acetonitrile layer from the aqueous and solid phases.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent material (e.g., primary secondary amine - PSA) to remove interfering matrix components.

-

Final Centrifugation: Vortex and centrifuge the d-SPE tube.

-

Analysis: The final extract is ready for analysis by LC-MS/MS or GC-MS.

Water Sample Preparation

-

Acidification: Acidify the water sample with formic acid.

-

Liquid-Liquid Extraction: Extract the analytes from the water sample using a suitable organic solvent such as ethyl acetate.

-

Salting Out: Add sodium chloride to enhance the extraction efficiency.

-

Concentration: The organic extract is concentrated under a gentle stream of nitrogen.

-

Reconstitution: The residue is reconstituted in a suitable solvent for instrumental analysis.

Instrumental Analysis: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the sensitive and selective determination of fluroxypyr and its metabolites.

-

Chromatographic Column: A C8 or C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, both acidified with a small amount of formic or acetic acid.

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte.

Table 4: Example LC-MS/MS Parameters for Fluroxypyr and Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Polarity |

| This compound (or ester) | 367.1 | 255.1 | 209.0 | Positive |

| Fluroxypyr Acid | 253.2 | 232.9 | 197.0 | Negative |

| Fluroxypyr-DCP | 199.1 | 181.0 | 154.0 | Positive |

| Fluroxypyr-MP | 211.2 | 113.0 | 195.9 | Positive |

Note: The specific m/z values may vary slightly depending on the instrument and conditions.

Conclusion

This compound is a non-persistent herbicide in the environment due to its rapid hydrolysis to fluroxypyr acid. The subsequent degradation of the acid is primarily driven by microbial activity in the soil, leading to the formation of metabolites with varying degrees of persistence. A comprehensive understanding of these degradation pathways and the factors that influence them is paramount for the accurate assessment of the environmental risks associated with the use of this herbicide. The analytical methodologies outlined in this guide provide a robust framework for monitoring the environmental fate of this compound and its transformation products. Further research focusing on the degradation kinetics of this compound itself in a wider range of environmental conditions will enhance the precision of environmental fate models.

References

A Technical Guide to the Toxicological and Ecotoxicological Profile of Fluroxypyr-butometyl and its Active Metabolite, Fluroxypyr

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is a synthesis of publicly available data and should not be used as a substitute for regulatory documentation.

Introduction

Fluroxypyr-butometyl is a selective, post-emergence herbicide belonging to the pyridinoxy acid chemical class. It is formulated as an ester to facilitate absorption into the target plant. Following application and uptake, this compound is rapidly hydrolyzed to its herbicidally active form, fluroxypyr acid. This rapid conversion is a critical aspect of its toxicological profile, as the systemic effects are primarily attributable to the acid metabolite.[1] Consequently, much of the available toxicological and ecotoxicological data is based on studies conducted with fluroxypyr acid or another ester, fluroxypyr-methylheptyl ester (MHE), which also rapidly converts to the acid.[2][3] This guide provides a comprehensive overview of the physicochemical properties, toxicokinetics, mammalian toxicology, and ecotoxicological effects of this compound and the active fluroxypyr acid.

Physicochemical Properties

A clear understanding of the physicochemical properties of both the ester and the active acid is fundamental to assessing their environmental fate and toxicological potential.

| Property | This compound | Fluroxypyr Acid |

| IUPAC Name | 1-butoxypropan-2-yl 2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxyacetate[4][5] | [(4-Amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetic acid[6] |

| CAS Number | 154486-27-8[4] | 69377-81-7[7] |

| Molecular Formula | C₁₄H₁₉Cl₂FN₂O₄[4] | C₇H₅Cl₂FN₂O₃[7] |

| Molecular Weight | 369.2 g/mol [4] | 255.03 g/mol [7][8] |

| Physical State | - | White crystalline solid[8] |

| Water Solubility | Insoluble[9] | 91 mg/L (20°C)[8] |

| Vapor Pressure | - | 3.784 x 10⁻⁶ mPa (20°C)[8] |

| pKa | - | 2.94[8] |

| Log P (Octanol/Water) | 3.6[4] | -1.24[8] |

Toxicokinetics and Mechanism of Action

Absorption, Distribution, Metabolism, and Excretion (ADME)

In mammals, fluroxypyr esters are rapidly hydrolyzed to fluroxypyr acid. The acid is then quickly absorbed and excreted, primarily unchanged in the urine.[8] Studies in rats show that fluroxypyr does not bioaccumulate in tissues.[10][11] This rapid excretion profile limits the potential for long-term toxicity from repeated exposures.

Mechanism of Action

Fluroxypyr is a synthetic auxin herbicide.[7][12] It mimics the effects of the natural plant growth hormone indole-3-acetic acid (IAA), but at much higher concentrations and with greater stability within the plant. This leads to unregulated and disorganized plant growth, ultimately causing the death of susceptible broadleaf species.[10] The herbicidal activity is a result of alterations in cell wall elasticity and gene expression.[3]

Caption: Synthetic auxin mechanism of action of Fluroxypyr.

Mammalian Toxicology

The mammalian toxicity of fluroxypyr is generally low to moderate, with the kidney identified as the primary target organ in animal studies.[2][11]

Acute Toxicity

Fluroxypyr exhibits low acute toxicity via oral and dermal routes and very low toxicity via inhalation.[10] It is not a skin sensitizer but can cause severe eye irritation.[10]

| Study Type | Species | Value | Classification | Reference |

| Oral LD₅₀ | Rat | >2405 - >5000 mg/kg | Practically Non-toxic | [8][10] |

| Dermal LD₅₀ | Rat | >2000 mg/kg | Practically Non-toxic | [10] |

| Dermal LD₅₀ | Rabbit | >5000 mg/kg | Practically Non-toxic | [8] |

| Inhalation LC₅₀ (4h) | Rat | >0.296 - >2000 mg/m³ | Very Low Toxicity | [8][10][13] |

| Skin Irritation | Rabbit | Slight Irritation | Mild Irritant | [10] |

| Eye Irritation | Rabbit | Severe Irritation | Severe Irritant | [10] |

| Dermal Sensitization | Guinea Pig | Not a sensitizer | Non-sensitizer | [10] |

Sub-chronic and Chronic Toxicity

The primary target organ for fluroxypyr following repeated oral exposure in rats, mice, and dogs is the kidney.[2][11] Effects observed in chronic studies include increased kidney weight and glomerulonephropathy.[2]

| Study | Species | NOAEL | LOAEL | Endpoint | Reference |

| 90-Day Feeding | Rat | - | - | Nephrotoxicity | [2] |

| Chronic/Carcinogenicity | Rat | 100 mg/kg/day | 500 mg/kg/day | Kidney effects | [2] |

| 28-Day Oral | Dog | 50 mg/kg/day | 150 mg/kg/day | Not specified | [11] |

Genotoxicity and Carcinogenicity

Fluroxypyr has been evaluated in a battery of genotoxicity tests and has shown no evidence of mutagenic potential.[2] Based on carcinogenicity studies in rats and mice, the U.S. Environmental Protection Agency (EPA) has classified fluroxypyr as "not likely to be carcinogenic to humans".[2][11]

| Assay Type | Result | Reference |

| Bacterial Reverse Mutation (Ames Test) | Negative | [11] |

| In Vitro Chromosomal Aberration | Negative | [11] |

| Mammalian Erythrocyte Micronucleus | Negative | [11] |

| Unscheduled DNA Synthesis | Negative | [11] |

Reproductive and Developmental Toxicity

Fluroxypyr is not considered a reproductive toxicant in rats.[2][11] Developmental toxicity was not observed in rats or rabbits at doses that did not cause maternal toxicity.[2] However, in rabbits, abortions were observed following exposure to fluroxypyr MHE at the limit dose of 1000 mg/kg/day, which was associated with maternal toxicity.[1][11]

| Study Type | Species | NOAEL (Maternal) | LOAEL (Maternal) | NOAEL (Developmental) | LOAEL (Developmental) | Reference |

| Developmental | Rat | 300 mg/kg/day | 600 mg/kg/day | 600 mg/kg/day | Not Established | [1] |

| Developmental | Rabbit | 500 mg/kg/day | 1000 mg/kg/day | 500 mg/kg/day | 1000 mg/kg/day (abortions) | [1] |

| 2-Generation Reproduction | Rat | 100 mg/kg/day (M) / 500 mg/kg/day (F) | 500 mg/kg/day (M) / 1000 mg/kg/day (F) | 1000 mg/kg/day | Not Established | [1] |

Ecotoxicology

The environmental risk of fluroxypyr varies significantly among different non-target species.

Environmental Fate

In the environment, fluroxypyr esters like butometyl and MHE rapidly de-esterify to the parent acid.[9] The typical soil half-life of fluroxypyr is approximately 36 days, with microbial metabolism being the primary degradation pathway.[9][10] It has a high potential for surface runoff but an intermediate potential to leach into groundwater.[10]

Caption: Environmental fate and transport pathways for Fluroxypyr.

Avian Toxicity

Fluroxypyr is classified as practically non-toxic to avian species.[10]

| Study Type | Species | Value | Classification | Reference |

| Acute Oral LD₅₀ | Bobwhite Quail, Mallard Duck | >2000 mg/kg | Practically Non-toxic | [8][10] |

| Subacute Dietary LC₅₀ (5-day) | Bobwhite Quail, Mallard Duck | >5000 mg/kg | Practically Non-toxic | [9][10] |

Aquatic Toxicity

The toxicity of fluroxypyr to aquatic organisms varies. The ester form is noted to be highly toxic to aquatic invertebrates, while the acid form is generally slightly toxic to fish and freshwater invertebrates but more toxic to some marine species.[9][10]

| Species | Endpoint | Value (mg/L) | Classification | Reference |

| Rainbow Trout | 96-h LC₅₀ | >100 | Practically Non-toxic | [8][10] |

| Bluegill Sunfish | 96-h LC₅₀ | >14.3 | Slightly Toxic | [10] |

| Daphnia magna (Water Flea) | 48-h EC₅₀ | >100 | Practically Non-toxic | [8][10] |

| Eastern Oyster (Fluroxypyr Acid) | 96-h EC₅₀ | 0.068 | Highly Toxic | [10] |

| Green Algae | 96-h EC₅₀ | >100 | Practically Non-toxic | [8] |

Terrestrial Non-Target Organism Toxicity

Fluroxypyr poses a low risk to honeybees.

| Species | Endpoint | Value | Classification | Reference |

| Honeybee (Apis mellifera) | 48-h Contact LD₅₀ | >25 µ g/bee | Low Toxicity / Relatively Nontoxic | [8][14][15] |

Experimental Protocols

Detailed experimental protocols are proprietary to the conducting laboratories. However, these studies generally follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

General Protocol for Bacterial Reverse Mutation Test (Ames Test - OECD 471): This assay evaluates the mutagenic potential of a substance by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.

-

Strain Selection: Use multiple bacterial strains (e.g., TA98, TA100, TA1535) that are sensitive to different types of mutagens.

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (e.g., rat liver homogenate, S9 fraction) to detect metabolites that may be mutagenic.

-

Exposure: The bacterial strains are exposed to a range of concentrations of the test substance (Fluroxypyr) on agar plates with a minimal amount of the required amino acid.

-

Incubation: Plates are incubated for 48-72 hours to allow for bacterial growth.

-

Scoring: The number of revertant colonies (colonies that have mutated back to a prototrophic state and can grow on the minimal medium) is counted for each concentration and compared to a negative (solvent) control.

-

Analysis: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies.

Caption: Generalized experimental workflow for the Ames Test.

Conclusion

This compound is an ester pro-herbicide that rapidly converts to fluroxypyr acid, the toxicologically relevant compound. The mammalian toxicity profile of fluroxypyr is characterized by low acute toxicity, with the kidney being the primary target organ under chronic exposure. It is not considered genotoxic, carcinogenic, or a reproductive toxicant.[2][11] From an ecotoxicological perspective, fluroxypyr poses a low risk to birds and honeybees but presents a variable risk to aquatic organisms, with certain marine invertebrates showing high sensitivity to the acid form.[10][14] Its environmental behavior is dictated by rapid degradation in soil and a potential for movement via surface runoff.[10]

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. This compound | C14H19Cl2FN2O4 | CID 15278321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 6. Fluroxypyr - Wikipedia [en.wikipedia.org]

- 7. Fluroxypyr | C7H5Cl2FN2O3 | CID 50465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fluroxypyr-Meptyl 95% TC [xingyuchemical.com.cn]

- 9. assets.greenbook.net [assets.greenbook.net]

- 10. wsdot.wa.gov [wsdot.wa.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. Fluroxypyr (Ref: DOW 43304-H) [sitem.herts.ac.uk]

- 13. fluroxypyr, 69377-81-7 [thegoodscentscompany.com]

- 14. fs.usda.gov [fs.usda.gov]

- 15. pesticidestewardship.org [pesticidestewardship.org]

An In-depth Technical Guide to the Physicochemical Properties of Fluroxypyr-butometyl for Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluroxypyr-butometyl is a selective, post-emergence herbicide used for the control of broadleaf weeds. As an ester of fluroxypyr, it belongs to the synthetic auxin class of herbicides. The efficacy and stability of a herbicidal formulation are intrinsically linked to the physicochemical properties of the active ingredient. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, crucial for the development of stable and effective formulations. The document details its chemical identity, quantitative physical and chemical characteristics, formulation considerations, mechanism of action, and standardized experimental protocols for property determination.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for predicting its behavior in various formulation types and its interaction with other components.

Chemical Structure and Identity

-

IUPAC Name: 1-butoxypropan-2-yl 2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxyacetate[1]

-

CAS Number: 154486-27-8[2]

-

Chemical Structure:

Caption: Chemical structure of this compound.

Quantitative Physicochemical Data

| Property | Value | Compound |

| Melting Point | <25 °C[5] | This compound |

| 56-57 °C | Fluroxypyr-meptyl[6] | |

| 232-233 °C | Fluroxypyr[7] | |

| Boiling Point | 453.7 ± 40.0 °C (Predicted)[5] | This compound |

| Decomposes before boiling | Fluroxypyr[8] | |

| Water Solubility | Data not available | This compound |

| 0.091 g/L (at 20°C) | Fluroxypyr[7] | |

| Vapor Pressure | Data not available | This compound |

| 1.15 x 10⁻⁷ mmHg (at 25°C) | Fluroxypyr-meptyl[6] | |

| 9.42 x 10⁻⁷ mmHg (at 25°C) | Fluroxypyr[7][9] | |

| Partition Coefficient (log P) | 3.81810 (XLogP3)[5] | This compound |

| 4.97180 (LogP) | Fluroxypyr-meptyl[6] |

Formulation of this compound